molecular formula C10H13FN2O B3316656 3-Amino-N-(5-fluoro-2-methylphenyl)propanamide CAS No. 954253-50-0

3-Amino-N-(5-fluoro-2-methylphenyl)propanamide

Cat. No.: B3316656
CAS No.: 954253-50-0
M. Wt: 196.22 g/mol
InChI Key: IQGHPTVPSYIDBL-UHFFFAOYSA-N
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Description

3-Amino-N-(5-fluoro-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H13FN2O. It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(5-fluoro-2-methylphenyl)propanamide typically involves the reaction of 5-fluoro-2-methylbenzoic acid with ammonia to form the corresponding amide. This intermediate is then subjected to a reductive amination process using a suitable reducing agent, such as sodium borohydride, in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(5-fluoro-2-methylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-N-(5-fluoro-2-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(5-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(2-methylphenyl)propanamide
  • 3-Amino-N-(4-fluoro-2-methylphenyl)propanamide
  • 3-Amino-N-(5-chloro-2-methylphenyl)propanamide

Uniqueness

3-Amino-N-(5-fluoro-2-methylphenyl)propanamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

3-amino-N-(5-fluoro-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGHPTVPSYIDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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